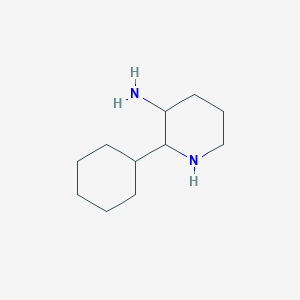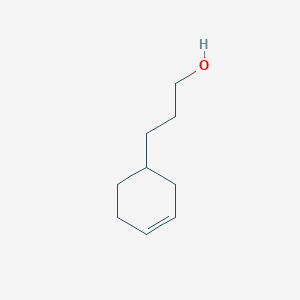
2-Cyclohexylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylpiperidin-3-amine is an organic compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications. The compound features a piperidine ring substituted with a cyclohexyl group, making it a valuable building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperidine derivative with high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The piperidine ring allows for substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
2-Cyclohexylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Piperidinone: A ketone derivative of piperidine, known for its biological activities.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting unique pharmacological properties.
Uniqueness
2-Cyclohexylpiperidin-3-amine stands out due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules with enhanced potency and selectivity .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-cyclohexylpiperidin-3-amine |
InChI |
InChI=1S/C11H22N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h9-11,13H,1-8,12H2 |
InChI Key |
GFMSRLFQVPVUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(CCCN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3,5-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13270178.png)
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13270189.png)
![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13270192.png)


![3-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13270208.png)
![4-[(Cyclopropylmethyl)amino]pentan-1-ol](/img/structure/B13270212.png)

![2-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13270218.png)
![1,2-Dimethyl-2-[(propan-2-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13270220.png)

amine](/img/structure/B13270231.png)

